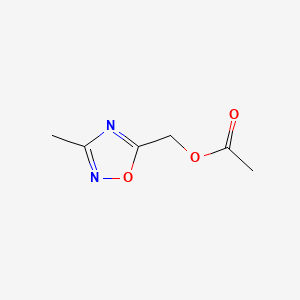

(3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate

Description

(3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate (CAS: 187970-11-2) is a heterocyclic ester derivative featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and an acetoxymethyl group at the 5-position. Its molecular formula is C₆H₈N₂O₃, with a molecular weight of 156.14 g/mol (exact mass: 156.0535) . The compound is commercially available with a purity of 95% and is cataloged under identifiers such as MFCD11111647 .

The 1,2,4-oxadiazole scaffold is renowned for its bioisosteric properties, often mimicking amide or ester groups in drug design. This compound’s structure combines metabolic stability (due to the oxadiazole ring) with hydrolytic susceptibility at the acetate group, making it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name |

(3-methyl-1,2,4-oxadiazol-5-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-4-7-6(11-8-4)3-10-5(2)9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYVPAAKUPNERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-5-carboxylic acid derivatives, while substitution reactions can produce various ester or amide derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties. For instance, the acetate group enhances solubility and reactivity compared to other oxadiazole derivatives, facilitating further synthetic transformations.

Reactions Involving (3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate

The compound can undergo several key reactions:

- Oxidation : Yields oxadiazole derivatives.

- Reduction : Produces reduced forms of the compound.

- Substitution : The acetate group can be replaced with other functional groups.

These reactions are essential for creating derivatives that may exhibit enhanced biological activities or novel properties.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. This makes it a candidate for developing new antimicrobial agents. For example, studies have shown that modified analogues of 1,2,4-oxadiazole can serve as leads for colon-targeted antimicrobial therapies .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in relation to tauopathies such as Alzheimer's disease. Its mechanism involves inhibiting tau aggregation, which is critical in the pathology of neurodegenerative disorders. This property positions it as a potential therapeutic agent for treating cognitive decline associated with these diseases .

Industrial Applications

Agrochemicals and Industrial Chemicals

In the industrial sector, this compound is utilized in the production of agrochemicals. Its ability to inhibit specific enzymes makes it suitable for developing herbicides and fungicides. The compound's efficacy in controlling pests while being less harmful to beneficial organisms is a significant advantage.

Case Study 1: Antimicrobial Activity

A study conducted on various oxadiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxadiazole core could enhance activity levels further .

Case Study 2: Neuroprotective Potential

In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines exposed to toxic agents. The findings revealed that the compound could significantly reduce cell death and preserve mitochondrial function, suggesting its potential as a treatment for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with enzymes and proteins, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The methyl group at the 3-position enhances metabolic stability compared to phenyl-substituted analogs (e.g., 3-phenyl derivatives in ). However, phenyl groups may improve π-π stacking in receptor binding .

- Functional Group Variability: Replacement of the acetate group with a propanoic acid (e.g., 321392-79-4) or phenoxy-acetic acid moiety (e.g., 878618-12-3) alters hydrophilicity and biological targeting .

Spectral and Analytical Data

- IR Spectroscopy : The acetate carbonyl in this compound shows a stretch near 1750 cm⁻¹ , consistent with esters. Chlorophenyl analogs (e.g., 10c in ) exhibit additional C-Cl stretches at 740 cm⁻¹ .

- ¹H NMR : The methyl group at the oxadiazole 3-position resonates at δ 2.5–2.7 ppm , while the acetoxymethyl protons appear as a singlet near δ 5.0–5.5 ppm .

Biological Activity

(3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate is a compound of interest due to its unique oxadiazole structure, which is associated with various biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

The chemical structure of this compound features a methyl group and an acetate moiety attached to an oxadiazole ring. This configuration contributes to its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds containing oxadiazole rings exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific biological activities attributed to this compound are summarized in the following table:

1. Anticancer Activity

A study conducted on a series of oxadiazole derivatives indicated that this compound showed significant cytotoxicity against A431 and Jurkat cell lines. The compound's IC50 values were reported to be in the low micromolar range, suggesting potent anticancer properties. Structure-activity relationship (SAR) studies revealed that modifications to the oxadiazole ring significantly influenced activity levels .

2. Antibacterial Properties

In vitro studies have demonstrated that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using the agar diffusion method and showed zones of inhibition comparable to standard antibiotics .

3. Urease Inhibition

The compound has also been evaluated for its ability to inhibit urease, an enzyme critical for the survival of certain pathogens in the gastrointestinal tract. The IC50 value for urease inhibition was found to be significantly lower than that of standard inhibitors like thiourea .

4. Neuroprotective Effects

Recent research suggests that derivatives of oxadiazoles may play a role in neuroprotection by inhibiting O-GlcNAcase (OGA), an enzyme linked to tau-mediated neurodegeneration seen in Alzheimer's disease. This therapeutic potential highlights the relevance of this compound in developing treatments for tauopathies .

The biological activities of this compound can be attributed to several mechanisms:

- Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through mitochondrial pathways.

- Enzyme Inhibition : By inhibiting urease and OGA, it disrupts critical metabolic processes in bacteria and neurons.

- Cellular Interaction : The presence of the oxadiazole ring facilitates interactions with cellular nucleophiles, enhancing its biological efficacy.

Q & A

Q. Advanced In Silico Approaches

- DFT Calculations : To map electron density on the oxadiazole ring, predicting sites for nucleophilic/electrophilic attack. For example, the 5-methyl group may sterically hinder interactions at the oxadiazole N-O bond .

- Docking Studies : Molecular docking with enzymes (e.g., cyclooxygenase) assesses potential bioactivity. Analogous 1,2,4-oxadiazole acetates show anti-inflammatory activity via COX-2 inhibition .

- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ~1.5–2.0) and bioavailability, guiding pharmacological testing .

How are discrepancies in spectral data resolved during structural confirmation?

Methodological Rigor

Contradictions between expected and observed data (e.g., NMR splitting patterns) require:

- 2D NMR (COSY, HSQC) : To assign coupling between adjacent protons and carbons, resolving overlapping signals .

- Isotopic Labeling : 13C-labeled precursors clarify ambiguous carbonyl or oxadiazole carbon assignments.

- X-ray Crystallography : Absolute configuration confirmation, as seen in structurally related oxadiazole derivatives .

What biological targets are plausible for this compound based on structural analogs?

Advanced Bioactivity Exploration

Similar 1,2,4-oxadiazole acetates exhibit:

- Antimicrobial Activity : Triazole-oxadiazole hybrids show MIC values of 4–8 µg/mL against S. aureus via membrane disruption .

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition (IC50 ~10 µM) in Alzheimer’s research, attributed to oxadiazole-electrophile interactions .

- Anticancer Potential : Caspase-3 activation in MDA-MB-435 cells (melanoma-derived) via pro-apoptotic pathways .

How to design a literature review strategy for related heterocyclic acetates?

Q. Methodological Guidance

- Databases : Prioritize PubMed, SciFinder, and Reaxys using Boolean terms: (1,2,4-oxadiazole) AND (acetate OR ester) AND (synthesis OR bioactivity).

- Citation Tracking : Follow references from seminal papers (e.g., Acta Crystallographica reports ).

- Expert Consultation : Collaborate with heterocyclic chemistry groups (e.g., universities in Hyderabad or Nanjing) for unpublished protocols .05 文献检索Literature search for meta-analysis02:58

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.